molecular formula C10H7FN2O3 B1438632 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid CAS No. 1152602-19-1

1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B1438632
CAS No.: 1152602-19-1
M. Wt: 222.17 g/mol
InChI Key: LRCSXWYNBZPFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of 1-(4-fluorophenyl)-4-oxo-1H-pyrazole-3-carboxylic acid.

    Reduction: Formation of 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The fluorophenyl group enhances its binding affinity to target proteins, while the hydroxy and carboxylic acid groups facilitate interactions with active sites .

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of a hydroxy group.

    1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

Uniqueness

1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the pyrazole ring, which allows for diverse chemical modifications and interactions. The fluorophenyl group also imparts specific electronic properties that can enhance its biological activity and stability .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-hydroxypyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-6-1-3-7(4-2-6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCSXWYNBZPFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=N2)C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.